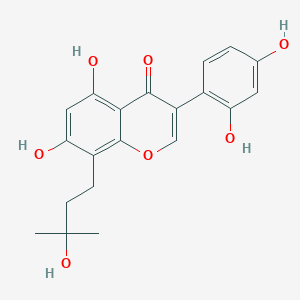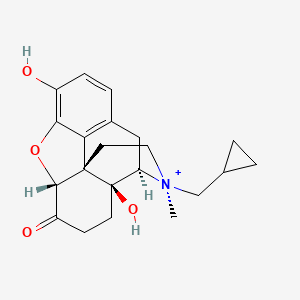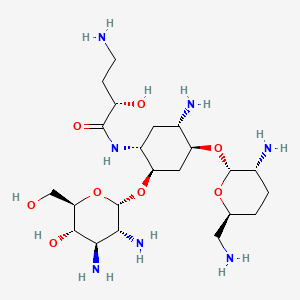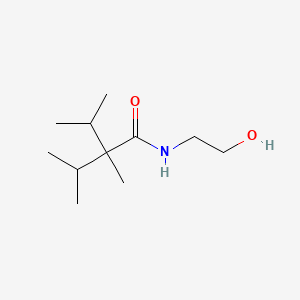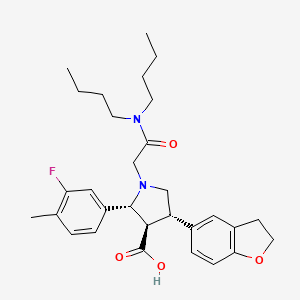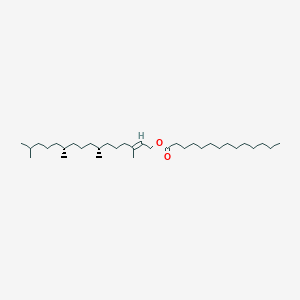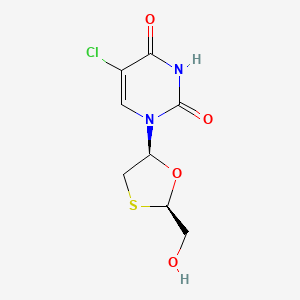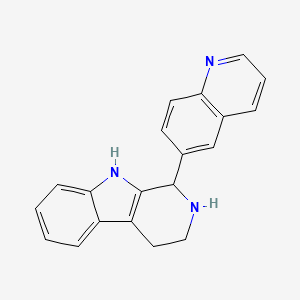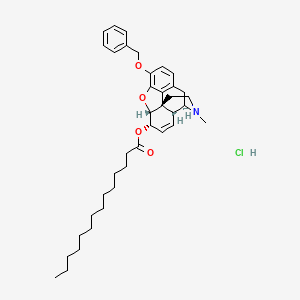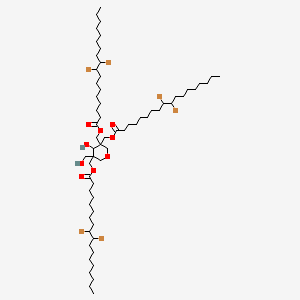
Tiodazosin hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tiodazosin hydrochloride is a compound known for its role as an α1-adrenergic receptor antagonist. It is structurally related to prazosin and is used primarily as an antihypertensive agent. This compound is effective in reducing blood pressure by blocking α1-adrenergic receptors, which leads to the relaxation of blood vessels .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tiodazosin hydrochloride involves several steps, starting with the formation of the 1,3,4-oxadiazole ring. One common method is the cyclization of N,N’-diacylhydrazines in the presence of dehydrating agents . Another approach involves the reaction between hydrazides and carboxylic acids, followed by intramolecular cyclization .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of automated reactors and stringent quality control measures to maintain consistency and efficacy of the final product .
化学反应分析
Types of Reactions
Tiodazosin hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can modify the sulfur-containing moiety in the compound.
Reduction: Reduction reactions can affect the quinazoline ring, altering its electronic properties.
Substitution: Common in the synthesis process, substitution reactions introduce different functional groups to the core structure
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents
Major Products
The major products formed from these reactions include various derivatives of this compound, which may have different pharmacological properties and applications .
科学研究应用
Tiodazosin hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study α1-adrenergic receptor antagonists.
Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in quality control processes .
作用机制
Tiodazosin hydrochloride exerts its effects by selectively blocking α1-adrenergic receptors. This inhibition prevents the binding of norepinephrine, a neurotransmitter that typically causes vasoconstriction. By blocking these receptors, this compound induces vasodilation, leading to a decrease in blood pressure. The molecular targets include the α1-adrenergic receptors located on the smooth muscle cells of blood vessels .
相似化合物的比较
Similar Compounds
Prazosin: Another α1-adrenergic receptor antagonist with a similar mechanism of action but different pharmacokinetic properties.
Terazosin: Similar to prazosin but with a longer half-life, making it suitable for once-daily dosing.
Doxazosin: Known for its extended duration of action and used in treating both hypertension and benign prostatic hyperplasia .
Uniqueness
Tiodazosin hydrochloride is unique due to its specific structural features, such as the 1,3,4-oxadiazole ring and the quinazoline moiety, which contribute to its distinct pharmacological profile. Its ability to cause less α-adrenergic receptor antagonist activity compared to prazosin makes it a valuable alternative in certain clinical scenarios .
属性
CAS 编号 |
62412-39-9 |
|---|---|
分子式 |
C18H22ClN7O4S |
分子量 |
467.9 g/mol |
IUPAC 名称 |
[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)methanone;hydrochloride |
InChI |
InChI=1S/C18H21N7O4S.ClH/c1-27-12-8-10-11(9-13(12)28-2)20-17(21-14(10)19)25-6-4-24(5-7-25)16(26)15-22-23-18(29-15)30-3;/h8-9H,4-7H2,1-3H3,(H2,19,20,21);1H |
InChI 键 |
QASXNJVDTVWTBK-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4=NN=C(O4)SC)N)OC.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



